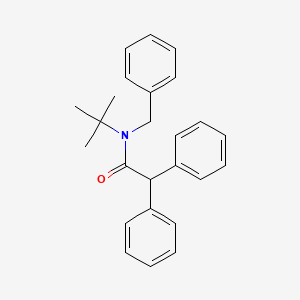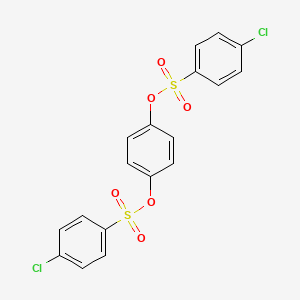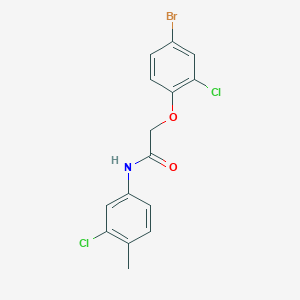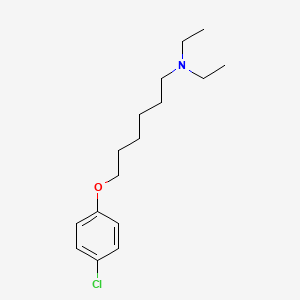![molecular formula C15H23NO2 B4643977 1-[4-(4-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B4643977.png)
1-[4-(4-methoxyphenoxy)butyl]pyrrolidine
Übersicht
Beschreibung
1-[4-(4-methoxyphenoxy)butyl]pyrrolidine, commonly known as MPBP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It was first synthesized by a group of researchers led by Dr. Toshio Nakamura in 1993. Since then, MPBP has been the subject of extensive research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
MPBP has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand for imaging the dopamine transporter (DAT) in the brain. DAT is a protein that plays a critical role in regulating dopamine levels in the brain, and abnormalities in its function have been linked to several neurological and psychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. MPBP has been shown to bind selectively to DAT and can be used as a radioligand for imaging DAT in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Wirkmechanismus
The exact mechanism of action of MPBP is not fully understood. However, it is believed to act as a competitive inhibitor of DAT by binding to the transporter protein and preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can have various effects on the brain and behavior depending on the specific brain region and receptor systems involved.
Biochemical and Physiological Effects
MPBP has been shown to have various biochemical and physiological effects on the brain and behavior. In animal studies, it has been found to increase locomotor activity, enhance reward-related behavior, and induce stereotypy and compulsive behavior. These effects are thought to be mediated by the increased dopamine levels in the brain, which can activate various receptor systems such as D1 and D2 dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
MPBP has several advantages as a research tool, including its high selectivity and affinity for DAT, which allows for precise imaging of the transporter in vivo. It also has a long half-life, which makes it suitable for longitudinal studies. However, there are also some limitations to its use, including its potential to induce behavioral changes in animals and its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on MPBP. One area of interest is its use as a tool for studying the role of DAT in various neurological and psychiatric disorders. For example, it could be used to investigate the changes in DAT function in Parkinson's disease or the effects of psychostimulant drugs on DAT activity in addiction. Another direction is the development of new derivatives of MPBP with improved properties such as higher solubility or selectivity for DAT. Finally, MPBP could also be used as a template for the development of novel ligands for other transporter proteins involved in neurotransmitter signaling, such as the serotonin transporter or the norepinephrine transporter.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-6-8-15(9-7-14)18-13-5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUUWCYCFIVYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-pyrrolidinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4643895.png)
![2-cyano-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4643896.png)

![4-[5-(4-methylphenoxy)pentyl]morpholine](/img/structure/B4643902.png)
![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4643918.png)
![methyl 4-ethyl-5-methyl-2-({2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoyl}amino)-3-thiophenecarboxylate](/img/structure/B4643920.png)


![2-(4-ethoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4643939.png)

![N-phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}acetamide](/img/structure/B4643956.png)

![N-(2,3-dimethylphenyl)-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4643973.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4643978.png)